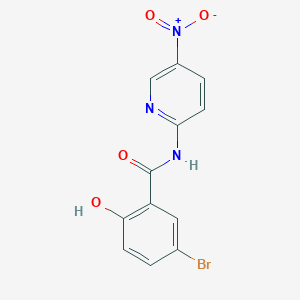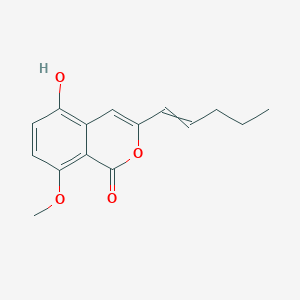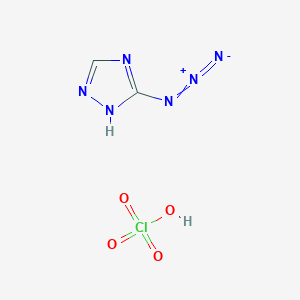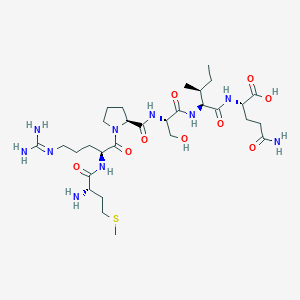![molecular formula C19H10ClF3O B14206700 2-(4-Chlorophenyl)-3-(trifluoromethyl)naphtho[2,3-B]furan CAS No. 821770-03-0](/img/structure/B14206700.png)
2-(4-Chlorophenyl)-3-(trifluoromethyl)naphtho[2,3-B]furan
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Chlorophenyl)-3-(trifluoromethyl)naphtho[2,3-B]furan is a synthetic organic compound that belongs to the class of naphthofurans. These compounds are characterized by a fused ring system consisting of a naphthalene ring and a furan ring. The presence of a 4-chlorophenyl group and a trifluoromethyl group adds to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chlorophenyl)-3-(trifluoromethyl)naphtho[2,3-B]furan typically involves multi-step organic reactions. One common method might include the following steps:
Formation of the naphthofuran core: This can be achieved through cyclization reactions involving naphthalene derivatives and furan precursors.
Introduction of the 4-chlorophenyl group: This step might involve a Friedel-Crafts acylation or alkylation reaction.
Addition of the trifluoromethyl group: This can be done using trifluoromethylation reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates.
Industrial Production Methods
Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production. This includes using cost-effective reagents, optimizing reaction conditions (temperature, pressure, solvents), and ensuring high yields and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
2-(4-Chlorophenyl)-3-(trifluoromethyl)naphtho[2,3-B]furan can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced naphthofuran derivatives.
Substitution: The chlorophenyl and trifluoromethyl groups can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like halogens, nucleophiles, or electrophiles can be used under appropriate conditions (e.g., acidic or basic environments).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while substitution reactions could introduce new functional groups into the molecule.
Aplicaciones Científicas De Investigación
Chemistry: It can be used as a building block for the synthesis of more complex organic molecules.
Biology: The compound might exhibit biological activity, making it a candidate for drug discovery and development.
Medicine: Potential therapeutic applications could include anti-inflammatory, anti-cancer, or antimicrobial properties.
Industry: It could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of 2-(4-Chlorophenyl)-3-(trifluoromethyl)naphtho[2,3-B]furan would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes, receptors, or DNA. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interference with DNA replication.
Comparación Con Compuestos Similares
Similar Compounds
2-Phenyl-3-(trifluoromethyl)naphtho[2,3-B]furan: Lacks the chlorophenyl group.
2-(4-Methylphenyl)-3-(trifluoromethyl)naphtho[2,3-B]furan: Contains a methyl group instead of a chlorine atom.
2-(4-Chlorophenyl)-3-methylnaphtho[2,3-B]furan: Has a methyl group instead of a trifluoromethyl group.
Uniqueness
The presence of both the 4-chlorophenyl and trifluoromethyl groups in 2-(4-Chlorophenyl)-3-(trifluoromethyl)naphtho[2,3-B]furan gives it unique chemical properties, such as increased lipophilicity and potential biological activity. These properties might make it more effective in certain applications compared to similar compounds.
Propiedades
Número CAS |
821770-03-0 |
|---|---|
Fórmula molecular |
C19H10ClF3O |
Peso molecular |
346.7 g/mol |
Nombre IUPAC |
2-(4-chlorophenyl)-3-(trifluoromethyl)benzo[f][1]benzofuran |
InChI |
InChI=1S/C19H10ClF3O/c20-14-7-5-11(6-8-14)18-17(19(21,22)23)15-9-12-3-1-2-4-13(12)10-16(15)24-18/h1-10H |
Clave InChI |
LUXPSHIZCSXCSH-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C=C3C(=CC2=C1)C(=C(O3)C4=CC=C(C=C4)Cl)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-Ethoxy-6-(6-methoxypyridin-3-yl)pyrido[3,2-d]pyrimidin-2-amine](/img/structure/B14206621.png)
![N-[2-Hydroxy-2-(3-hydroxyphenyl)ethyl]butanamide](/img/structure/B14206626.png)
![1-[5-(Benzyloxy)pentane-1-sulfonyl]-4-methylbenzene](/img/structure/B14206634.png)
![1-(1,3-Dihydro-2H-isoindol-2-yl)-2-[(diphenylmethyl)amino]ethan-1-one](/img/structure/B14206640.png)

![3-{[(4-Methylphenyl)methyl]amino}-1-phenylpyrrolidine-2,5-dione](/img/structure/B14206662.png)


![2-[1-(4-Methylanilino)propylidene]naphthalen-1(2H)-one](/img/structure/B14206686.png)
![2-({[(1R)-1-(Naphthalen-1-yl)ethyl]amino}methyl)phenol](/img/structure/B14206693.png)
![N-[(2R,5R)-2,5-dimethylpyrrolidin-1-yl]methanimine](/img/structure/B14206705.png)
![2-[(2S,3R,4S)-4-methyl-1-oxaspiro[2.5]octan-2-yl]-1,3-benzothiazole](/img/structure/B14206711.png)
![N-{[6-(3-Hydroxyphenyl)pyridin-2-yl]methyl}cyclopropanecarboxamide](/img/structure/B14206713.png)
